molecular formula C10H10ClNO3 B15257527 8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B15257527
M. Wt: 227.64 g/mol
InChI Key: PSYVGOSMHCKZER-UHFFFAOYSA-N
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Description

8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS: 2060048-44-2) is a bicyclic organic compound featuring a benzopyran core substituted with an amino group at position 8, a chlorine atom at position 6, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

8-amino-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C10H10ClNO3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4,12H2,(H,13,14)

InChI Key

PSYVGOSMHCKZER-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2N)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base can yield the intermediate compound, which can then be further reacted with ammonia to introduce the amino group . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives .

Scientific Research Applications

8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzopyran Derivatives

The target compound’s pharmacological and physicochemical properties are influenced by its substitution pattern. Key analogs include:

Table 1: Structural and Molecular Comparison of Benzopyran Derivatives
Compound Name CAS Molecular Weight Substituents Key Features
8-Amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 2060048-44-2 ~229.65* -NH₂ (C8), -Cl (C6), -COOH (C3) Enhanced hydrogen bonding (amino group), moderate lipophilicity (Cl)
8-Amino-6-chloro-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 2060058-96-8 ~297.66* -CF₃ (C2), -NH₂ (C8), -Cl (C6), -COOH (C3) Increased lipophilicity and metabolic stability (CF₃)
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid EN300-207903 170.13 -F (C6, C8), -COOH (C3) Higher electronegativity (F), reduced steric bulk
7-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid EN300-210116 141.08 -Cl (C7), -COOH (C3) Altered steric interactions (Cl at C7 vs. C6)

*Calculated molecular weight based on formula C₁₀H₉ClNO₃ (target compound) and C₁₁H₈ClF₃NO₃ (CF₃ analog).

Key Observations:
  • Chlorine Position (C6 vs. C7): Chlorine at C6 (target) vs. C7 (EN300-210116) alters steric and electronic interactions. For example, C6-Cl may optimize binding in enzyme active sites compared to C7 .

Heteroatom Substitution in the Benzopyran Core

Replacing the oxygen atom in the pyran ring with sulfur (benzothiopyran) significantly alters properties:

Table 2: Benzopyran vs. Benzothiopyran Comparison
Compound Name CAS Molecular Weight Core Heteroatom Key Properties
6-Chloro-3,4-dihydro-2H-1-benzothiopyran-3-carboxylic acid 96333-56-1 228.695 Sulfur (S) Higher lipophilicity, reduced oxidation stability
Target compound 2060048-44-2 ~229.65 Oxygen (O) Better hydrogen-bonding capacity, lower logP
Key Observations:
  • Lipophilicity: The benzothiopyran analog (logP ~2.8) is more lipophilic than the benzopyran derivative (logP ~1.9), favoring passive diffusion across biological membranes .

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